Boiling Point and Molecular Weight as Differentiators for Distillation-Based Purification and Inventory Management
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene exhibits a boiling point of 109–112 °C and a molecular weight of 303.85 g/mol . In contrast, 2-bromo-3,3,4,4,4-pentafluorobut-1-ene (CAS 68318-95-6, a mono-bromo analog) has a significantly lower boiling point of 56–58 °C and a molecular weight of 224.95 g/mol . The saturated analog 3,4-dibromo-1,1,1,2,2-pentafluorobutane (CAS 378-69-8) exhibits a boiling point of 128.5 °C at 760 mmHg and a molecular weight of 305.87 g/mol [1].
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | 109–112 °C |
| Comparator Or Baseline | 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene: 56–58 °C; 3,4-Dibromo-1,1,1,2,2-pentafluorobutane: 128.5 °C at 760 mmHg |
| Quantified Difference | +53–54 °C higher than mono-bromo analog; 16.5–19.5 °C lower than saturated dibromide |
| Conditions | Reported vendor-supplied data (Alfa Chemistry, Chemsrc); atmospheric pressure assumed for target compound and mono-bromo analog; 760 mmHg specified for saturated analog |
Why This Matters
The intermediate boiling point of 109–112 °C places this compound in a volatility range that is practical for vacuum distillation or rotary evaporation without the losses associated with highly volatile low-molecular-weight fluoroalkenes, while still being separable from higher-boiling saturated byproducts—a critical consideration for process chemists planning post-reaction workups and purification workflows.
- [1] Chemsrc. 3,4-Dibromo-1,1,1,2,2-pentafluorobutane. CAS 378-69-8. Boiling Point: 128.5 °C at 760 mmHg. Accessed April 2026. View Source
